molecular formula C13H17FN2O5S B2515157 6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane CAS No. 2418692-16-5

6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane

Cat. No. B2515157
CAS RN: 2418692-16-5
M. Wt: 332.35
InChI Key: IXKOHSALLHANBB-UHFFFAOYSA-N
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Description

6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane, also known as FSOX or FSOX-6, is a novel compound that has gained significant interest in the scientific community due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane-6 has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, such as carbonic anhydrase and acetylcholinesterase, making it a promising candidate for the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and glaucoma.

Mechanism of Action

The exact mechanism of action of 6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane-6 is not fully understood, but it is believed to act as a reversible inhibitor of certain enzymes by binding to the active site and preventing the substrate from binding. This results in a decrease in enzyme activity and subsequent physiological effects.
Biochemical and Physiological Effects:
6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane-6 has been shown to exhibit various biochemical and physiological effects, such as reducing intraocular pressure, improving cognitive function, and inhibiting tumor growth. These effects are thought to be mediated through the inhibition of specific enzymes and subsequent modulation of various signaling pathways.

Advantages and Limitations for Lab Experiments

6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane-6 has several advantages for use in lab experiments, such as its high potency and selectivity, making it a useful tool for studying enzyme function and inhibition. However, its limited solubility and stability may pose challenges in certain experimental settings.

Future Directions

There are several future directions for the study of 6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane-6, including further investigation into its mechanism of action and potential therapeutic applications, as well as the development of more efficient synthesis methods and derivatives with improved properties. Additionally, the use of 6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane-6 in combination with other compounds may provide synergistic effects and enhance its therapeutic potential.

Synthesis Methods

6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane-6 is synthesized through a multistep process involving the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with ethylamine and subsequent cyclization with diethyl oxalate. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.

properties

IUPAC Name

6-ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O5S/c1-2-10-8-16(3-4-20-9-10)13(17)11-5-12(7-15-6-11)21-22(14,18)19/h5-7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKOHSALLHANBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCOC1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane

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